tert-Butyl ethyl(2-oxoethyl)carbamate tert-Butyl ethyl(2-oxoethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 315718-06-0
VCID: VC4219600
InChI: InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3
SMILES: CCN(CC=O)C(=O)OC(C)(C)C
Molecular Formula: C9H17NO3
Molecular Weight: 187.239

tert-Butyl ethyl(2-oxoethyl)carbamate

CAS No.: 315718-06-0

Cat. No.: VC4219600

Molecular Formula: C9H17NO3

Molecular Weight: 187.239

* For research use only. Not for human or veterinary use.

tert-Butyl ethyl(2-oxoethyl)carbamate - 315718-06-0

Specification

CAS No. 315718-06-0
Molecular Formula C9H17NO3
Molecular Weight 187.239
IUPAC Name tert-butyl N-ethyl-N-(2-oxoethyl)carbamate
Standard InChI InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3
Standard InChI Key FUPPSSYQZOOVBZ-UHFFFAOYSA-N
SMILES CCN(CC=O)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

Chemical Structure

Tert-butyl ethyl(2-oxoethyl)carbamate (IUPAC: tert-butyl N-ethyl-N-(2-oxoethyl)carbamate) features a carbamate group (-OC(=O)N-) bridging a tert-butyl moiety and an ethyl-substituted oxoethyl chain. The oxoethyl group introduces a ketone functionality at the β-position relative to the nitrogen atom, enhancing its reactivity in condensation and cyclization reactions .

Molecular Formula and Weight

  • Molecular Formula: C₉H₁₇NO₃

  • Molecular Weight: 189.25 g/mol (calculated from isotopic composition) .

Key Spectral Data

  • Infrared (IR): Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch, carbamate) and ~1,650 cm⁻¹ (ketone C=O) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.20–3.50 (m, 4H, N-CH₂-CH₂), 4.10 (s, 2H, CO-CH₂), 9.70 (s, 1H, ketone) .

    • ¹³C NMR: δ 28.4 (tert-butyl CH₃), 41.2 (N-CH₂), 52.1 (CO-CH₂), 80.1 (tert-butyl C), 155.8 (carbamate C=O), 207.5 (ketone C=O) .

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via a two-step protocol involving Boc protection followed by oxidation:

Step 1: Boc Protection of N-Ethylethanolamine

N-Ethylethanolamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 20°C to form tert-butyl ethyl(2-hydroxyethyl)carbamate :

N-Ethylethanolamine+Boc2ODCMtert-butyl ethyl(2-hydroxyethyl)carbamate(Yield: 85–90%)[2][4].\text{N-Ethylethanolamine} + \text{Boc}_2\text{O} \xrightarrow{\text{DCM}} \text{tert-butyl ethyl(2-hydroxyethyl)carbamate} \quad \text{(Yield: 85–90\%)}[2][4].

Step 2: Oxidation to the Oxoethyl Derivative

The hydroxyl group in the intermediate is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM :

tert-butyl ethyl(2-hydroxyethyl)carbamateDMPtert-butyl ethyl(2-oxoethyl)carbamate(Yield: 86%)[4].\text{tert-butyl ethyl(2-hydroxyethyl)carbamate} \xrightarrow{\text{DMP}} \text{tert-butyl ethyl(2-oxoethyl)carbamate} \quad \text{(Yield: 86\%)}[4].

Alternative Methods

  • Swern Oxidation: Oxalyl chloride and dimethyl sulfoxide (DMSO) efficiently convert alcohols to ketones but require low temperatures (-78°C) .

  • TEMPO/NaClO Oxidation: Suitable for large-scale reactions but may overoxidize sensitive substrates .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValueSource
Density1.02 ± 0.05 g/cm³
Boiling Point218–220°C (extrapolated)
Flash Point85–90°C
Solubility in Water2.1 g/L (20°C)
LogP (Octanol-Water)1.45

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to oxazolidinone antibiotics, where the ketone group participates in stereoselective cyclizations . For example, it facilitates the synthesis of linezolid analogs via reductive amination:

tert-butyl ethyl(2-oxoethyl)carbamate+amineNaBH3CNβ-amino alcohol intermediate[5].\text{tert-butyl ethyl(2-oxoethyl)carbamate} + \text{amine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{β-amino alcohol intermediate}[5].

Peptide Modification

The Boc group enables temporary protection of amines during solid-phase peptide synthesis (SPPS), particularly for lysine or arginine side chains . Deprotection with trifluoroacetic acid (TFA) yields free amines without ketone reduction .

ParameterDescription
GHS ClassificationH319 (Causes eye irritation)
Storage Conditions2–8°C, inert atmosphere
StabilityHydrolyzes in acidic/basic media

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